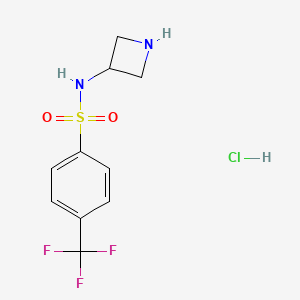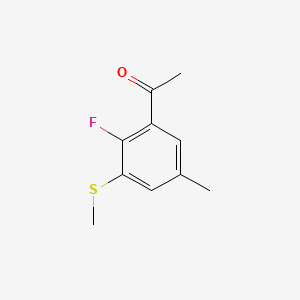
1-(2-Fluoro-5-methyl-3-(methylthio)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-5-methyl-3-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C10H11FOS It is a derivative of ethanone, featuring a fluoro, methyl, and methylthio substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-5-methyl-3-(methylthio)phenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylthiophenol and acetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-fluoro-5-methylthiophenol is reacted with acetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluoro-5-methyl-3-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Fluoro-5-methyl-3-(methylthio)phenyl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-5-methyl-3-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluoro and methylthio groups can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone
- 2-Fluoro-1-(3-methyl-5-(methylthio)phenyl)ethanone
Uniqueness
1-(2-Fluoro-5-methyl-3-(methylthio)phenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical and biological properties. The presence of both fluoro and methylthio groups provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11FOS |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1-(2-fluoro-5-methyl-3-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C10H11FOS/c1-6-4-8(7(2)12)10(11)9(5-6)13-3/h4-5H,1-3H3 |
Clé InChI |
TVAOJAUHCLWOAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)SC)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


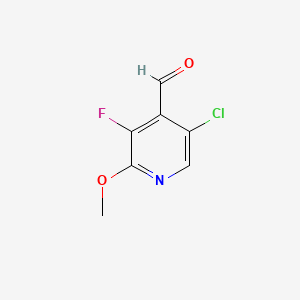

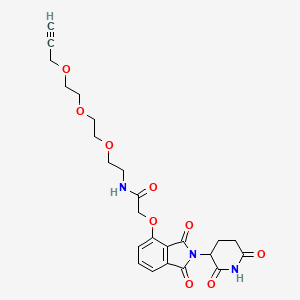


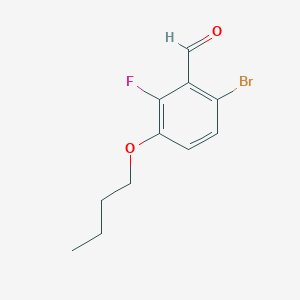

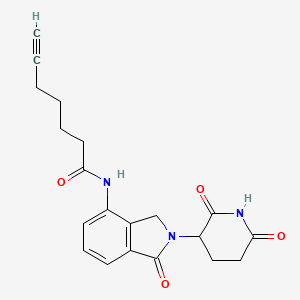

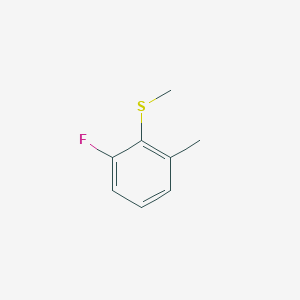

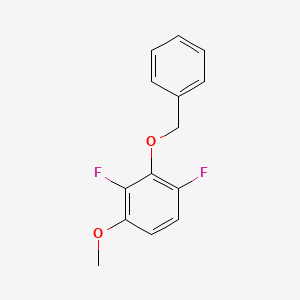
![3-[4-(5-Aminopent-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B14770783.png)
